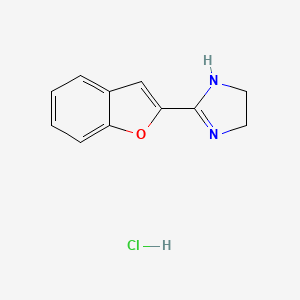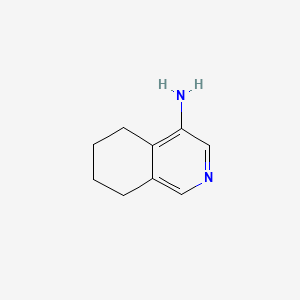
cis-Entacapone-3'-sulfate Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Entacapone-3’-sulfate Sodium Salt: is a chemical compound with the molecular formula C14H14N3O8S•Na and a molecular weight of 407.33 . It is a metabolite of Entacapone, which is a peripherally acting inhibitor of catechol-O-methyl transferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters and related drugs . This compound is primarily used in research settings and has applications in the study of Parkinson’s disease due to its role in inhibiting COMT .
Vorbereitungsmethoden
The preparation of cis-Entacapone-3’-sulfate Sodium Salt involves several synthetic routes and reaction conditions. The synthesis typically starts with the parent compound, Entacapone, which undergoes sulfonation to introduce the sulfate group. The reaction conditions often involve the use of sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The resulting sulfonated product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
cis-Entacapone-3’-sulfate Sodium Salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group present in the compound to an amino group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
cis-Entacapone-3’-sulfate Sodium Salt has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Entacapone metabolites.
Biology: The compound is used in studies investigating the metabolism and pharmacokinetics of Entacapone and its metabolites.
Medicine: Research involving this compound contributes to understanding the pharmacological effects of COMT inhibitors in the treatment of Parkinson’s disease.
Wirkmechanismus
The mechanism of action of cis-Entacapone-3’-sulfate Sodium Salt is related to its ability to inhibit catechol-O-methyl transferase (COMT). COMT is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to catecholamines, such as dopamine, norepinephrine, and epinephrine . By inhibiting COMT, cis-Entacapone-3’-sulfate Sodium Salt increases the levels of these neurotransmitters in the brain, thereby enhancing dopaminergic activity. This mechanism is particularly beneficial in the treatment of Parkinson’s disease, where increased dopamine levels can alleviate symptoms .
Vergleich Mit ähnlichen Verbindungen
cis-Entacapone-3’-sulfate Sodium Salt can be compared with other COMT inhibitors, such as:
Entacapone: The parent compound, which is also a COMT inhibitor used in the treatment of Parkinson’s disease.
Tolcapone: Another COMT inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Opicapone: A newer COMT inhibitor with a longer duration of action compared to Entacapone and Tolcapone.
The uniqueness of cis-Entacapone-3’-sulfate Sodium Salt lies in its specific sulfate group, which may influence its pharmacokinetic and pharmacodynamic properties compared to other COMT inhibitors .
Eigenschaften
CAS-Nummer |
158069-74-0 |
|---|---|
Molekularformel |
C14H15N3O8S |
Molekulargewicht |
385.347 |
IUPAC-Name |
[5-[(Z)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H15N3O8S/c1-3-16(4-2)14(19)10(8-15)5-9-6-11(17(20)21)13(18)12(7-9)25-26(22,23)24/h5-7,18H,3-4H2,1-2H3,(H,22,23,24)/b10-5- |
InChI-Schlüssel |
ICZFYESLPUXBQL-YHYXMXQVSA-N |
SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OS(=O)(=O)O)O)[N+](=O)[O-])C#N |
Synonyme |
(Z)-2-Cyano-N,N-diethyl-3-[4-hydroxy-3-nitro-5-(sulfooxy)phenyl]-2-propenamide Sodium Salt; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)
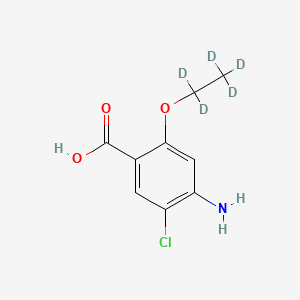
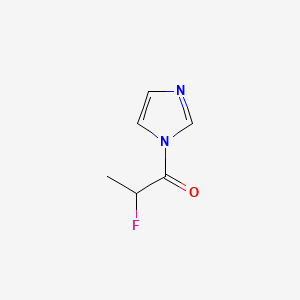
![2-Acetyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B584816.png)

![5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one](/img/structure/B584818.png)
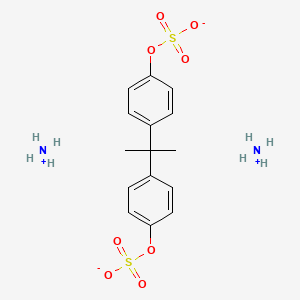
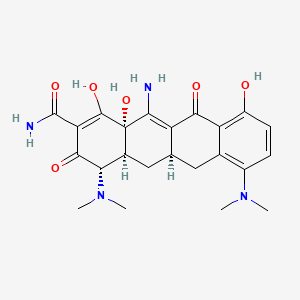
![4,7-Diazaspiro[2.5]octane dihydrochloride](/img/structure/B584822.png)
